L-alpha-lysophosphatidylcholine, lauroyl

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

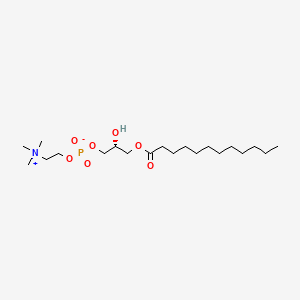

[(2R)-3-dodecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42NO7P/c1-5-6-7-8-9-10-11-12-13-14-20(23)26-17-19(22)18-28-29(24,25)27-16-15-21(2,3)4/h19,22H,5-18H2,1-4H3/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKILASWCLJPBO-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942749 |

Source

|

| Record name | 3-(Dodecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20559-18-6 |

Source

|

| Record name | 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20559-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Lauroyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020559186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dodecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Lauroyl-sn-glycero-3-phosphocholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4Z2U6E9RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of L-alpha-lysophosphatidylcholine, lauroyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of L-alpha-lysophosphatidylcholine, lauroyl (Lauroyl-LPC), a significant lysophospholipid in biological research and pharmaceutical development. This document details its physicochemical characteristics, provides methodologies for their determination, and illustrates its involvement in key signaling pathways.

Physicochemical Properties

This compound, also known as 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine, is a single-chain phospholipid that plays a role as a bioactive lipid mediator. Its amphiphilic nature, consisting of a hydrophilic phosphocholine (B91661) headgroup and a hydrophobic lauroyl (C12:0) acyl chain, dictates its behavior in aqueous environments and its interaction with biological membranes.

Quantitative Data Summary

The key physical and chemical properties of Lauroyl-LPC are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₀H₄₂NO₇P | [1] |

| Molecular Weight | 439.52 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Critical Micelle Concentration (CMC) | 0.4 - 0.9 mM in aqueous solution | [3] |

| Melting Point | Not readily available in cited literature | |

| Storage Temperature | -20°C | [2] |

Solubility

Qualitative solubility information for lysophosphatidylcholines suggests solubility in organic solvents and aqueous solutions, though quantitative data for Lauroyl-LPC is limited. Lysophosphatidylcholines are generally soluble in mixtures of chloroform (B151607) and methanol. For biological applications, creating aqueous solutions often involves first dissolving the lipid in an organic solvent, which is then evaporated before reconstitution in a buffer. It is recommended to use freshly prepared aqueous solutions.

Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties of Lauroyl-LPC is crucial for its application in research and development. Below are detailed methodologies for key experimental procedures.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which monomers self-assemble into micelles. Several methods can be employed for its determination.

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[4]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of Lauroyl-LPC in deionized water or a suitable buffer at a concentration significantly above the expected CMC (e.g., 10 mM).

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 mM to 5 mM).

-

-

Instrumentation:

-

Utilize a surface tensiometer, such as one employing the Wilhelmy plate or Du Noüy ring method.

-

Ensure the platinum plate or ring is meticulously cleaned before each measurement, typically by rinsing with a high-purity organic solvent (e.g., ethanol (B145695) or acetone) followed by flaming to remove any residual organic contaminants.

-

Calibrate the instrument according to the manufacturer's specifications.

-

-

Measurement Procedure:

-

Thermostatically control the temperature of the sample solution, as CMC is temperature-dependent.

-

Starting with the most dilute solution, measure the surface tension. Allow the reading to stabilize before recording the value.

-

Progressively measure the surface tension of each solution from the lowest to the highest concentration.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the Lauroyl-LPC concentration (log C).

-

The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the extrapolated linear portions of the graph.[4]

-

Principle: This method is suitable for ionic surfactants like Lauroyl-LPC. The conductivity of the solution increases linearly with the concentration of the surfactant monomers. Upon micelle formation, the mobility of the charged species changes, leading to a change in the slope of the conductivity versus concentration plot. The breakpoint in this plot corresponds to the CMC.[5]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a series of Lauroyl-LPC solutions in deionized water of varying concentrations, bracketing the expected CMC.

-

-

Instrumentation:

-

Use a calibrated conductivity meter with a temperature-controlled cell.

-

-

Measurement Procedure:

-

Rinse the conductivity probe thoroughly with deionized water and then with the sample solution before each measurement.

-

Immerse the probe in the sample solution, ensuring there are no air bubbles on the electrode surfaces.

-

Allow the conductivity reading to stabilize before recording.

-

Measure the conductivity of each solution, progressing from the lowest to the highest concentration.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) against the concentration of Lauroyl-LPC.

-

The plot will exhibit two linear regions with different slopes. The CMC is determined from the concentration at the intersection of these two lines.[6]

-

Principle: This sensitive technique utilizes a hydrophobic fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (aqueous) versus non-polar (micellar core) environments. When micelles form, the probe partitions into the hydrophobic core, resulting in a distinct change in its fluorescence emission spectrum.[7]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in acetone) at a low concentration.

-

Prepare a series of Lauroyl-LPC solutions in deionized water.

-

To each Lauroyl-LPC solution, add a small aliquot of the probe stock solution. The final probe concentration should be very low to avoid self-quenching.

-

Gently evaporate the acetone, leaving the probe dispersed in the surfactant solutions.

-

-

Instrumentation:

-

Use a spectrofluorometer capable of recording emission spectra.

-

-

Measurement Procedure:

-

Set the excitation wavelength appropriate for the probe (e.g., ~335 nm for pyrene).

-

Record the fluorescence emission spectrum for each sample (e.g., from 350 to 500 nm for pyrene).

-

-

Data Analysis:

-

For pyrene, the ratio of the intensity of the first vibronic peak (~373 nm) to the third vibronic peak (~384 nm) (I₁/I₃) is sensitive to the polarity of the microenvironment.

-

Plot the I₁/I₃ ratio as a function of the Lauroyl-LPC concentration. A sigmoidal decrease in this ratio is observed as micelles form. The CMC is determined from the inflection point of this curve.[7]

-

Signaling Pathways and Logical Relationships

Lauroyl-LPC, like other lysophosphatidylcholines, is not merely a structural component of membranes but also an active signaling molecule. It can influence various cellular processes by interacting with specific receptors and modulating downstream signaling cascades.

G Protein-Coupled Receptor (GPCR) Signaling

Lysophosphatidylcholines are known to interact with several G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades. The binding of LPC to a GPCR on the cell surface triggers a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein. This activation involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the Gα-GTP and the Gβγ subunits can then modulate the activity of various effector proteins, such as adenylyl cyclase and phospholipase C.[8][9]

Protein Kinase C (PKC) Activation Pathway

One of the key downstream effects of GPCR activation by lipids like Lauroyl-LPC is the activation of Protein Kinase C (PKC). When phospholipase C (PLC) is activated, it cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and both calcium and DAG are required for the activation of conventional PKC isoforms. Activated PKC then phosphorylates a multitude of substrate proteins, leading to a wide range of cellular responses.

Experimental Workflow for CMC Determination

The logical flow of determining the Critical Micelle Concentration involves a series of systematic steps, from sample preparation to data analysis, which is applicable across the different methodologies described.

References

- 1. 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine | C20H42NO7P | CID 460605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Functions of 1-Dodecanoyl-sn-glycero-3-phosphocholine (12:0 Lyso PC) in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecanoyl-sn-glycero-3-phosphocholine, commonly known as 12:0 Lyso PC or Lauryl lysophosphatidylcholine (B164491), is a species of lysophosphatidylcholine (LPC) characterized by a saturated 12-carbon acyl chain at the sn-1 position. As a bioactive lipid mediator, 12:0 Lyso PC is involved in a variety of cellular processes, ranging from cell signaling and metabolism to inflammation and apoptosis. While often used as an internal standard in lipidomic analyses due to its defined structure, its intrinsic biological activities are of significant interest in cellular biology and drug development. This guide provides a comprehensive overview of the known biological functions of 12:0 Lyso PC, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Biological Functions and Cellular Mechanisms

Signaling via G-Protein Coupled Receptors (GPCRs)

12:0 Lyso PC, along with other LPC species, has been identified as a ligand for several G-protein coupled receptors, most notably GPR119, but also GPR40 and GPR55.[1][2] Activation of these receptors by 12:0 Lyso PC can trigger downstream signaling cascades that modulate various cellular functions.

GPR119 Signaling:

Activation of GPR119 by LPCs is primarily associated with the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][3] This pathway is particularly relevant in the context of glucose homeostasis.

A key physiological outcome of GPR119 activation by 12:0 Lyso PC is the enhancement of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2]

Modulation of Intracellular Calcium

Unlike longer-chain saturated LPCs such as palmitoyl (B13399708) (16:0) and stearoyl (18:0) LPCs, 2µM of lauroyl (12:0) LPC did not induce an increase in intracellular calcium concentration ([Ca2+]i) in murine aortic endothelial cells.[4] This suggests a degree of specificity in the cellular response to LPCs based on their acyl chain length, with shorter chains like the C12 of 12:0 Lyso PC being ineffective in triggering calcium influx in this particular cell type. However, it is important to note that phosphorothioate (B77711) analogues of 12:0 LPC have been shown to evoke GPR40-, GPR55-, and GPR119-dependent [Ca2+]i signaling.[1]

Inflammatory Response

Lysophosphatidylcholines are generally considered pro-inflammatory molecules. They can act as signaling molecules in the inflammatory cascade, although specific data for the 12:0 species is limited. General LPCs have been shown to induce the production of pro-inflammatory cytokines like IL-6 and TNF-α in macrophages.[5][6] This process is often mediated through the activation of Toll-like receptors (TLRs), particularly TLR2 and TLR4.[7]

Apoptosis and Cell Viability

Reactive Oxygen Species (ROS) Production

The induction of reactive oxygen species (ROS) is another cellular effect attributed to LPCs.[11] This can contribute to cellular stress and damage, and is implicated in the pro-inflammatory and apoptotic effects of these lipids. Specific protocols for measuring ROS production often involve fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[12][13]

Quantitative Data Summary

Comprehensive quantitative data for the specific biological effects of 12:0 Lyso PC is limited in the current literature. The following table summarizes available data for general LPCs and highlights where 12:0 Lyso PC-specific data is needed.

| Cellular Effect | Cell Type | LPC Species | Concentration | Observed Effect | Reference |

| Intracellular Ca2+ | Murine Aortic Endothelial Cells | 12:0 Lyso PC | 2 µM | No increase in [Ca2+]i | [4] |

| Insulin Secretion | Pancreatic β-cells | 12:0 Lyso PC | Not specified | Enhanced glucose-stimulated insulin secretion | [1][2] |

| cAMP Increase | Human Platelets, MEG-01, THP-1 cells | General LPC | 25-150 µg/ml | Progressive increase in cytosolic cAMP | [1][14] |

| Cell Viability | HUVECs | General LPC | 100 µmol/L | ~62% viability | [9] |

| Cell Viability | HEK293 cells | General LPC | 100 µmol/L | ~53% viability | [9] |

| Apoptosis | Human Endothelial Cells | General LPC | >30 µg/ml | Induction of apoptosis | [8] |

| ROS Production | Human Endothelial Cells | General LPC | 40-50 µg/ml | Increased cellular DCF fluorescence | [11] |

Detailed Experimental Protocols

Lipid Extraction for Mass Spectrometry Analysis

This protocol is adapted from methods utilizing 12:0 Lyso PC as an internal standard and can be used to quantify endogenous or exogenously applied 12:0 Lyso PC in cell pellets.[14][15]

Materials:

-

Cell pellet (from 1 x 106 cells)

-

Methanol (B129727) (MeOH), HPLC grade

-

Chloroform (CHCl₃), HPLC grade

-

Water, HPLC grade

-

Internal standard solution: 12:0 Lyso PC in methanol

-

Vortex mixer

-

Centrifuge (capable of 10,000 x g and 4°C)

-

Nitrogen gas evaporator

-

Glass tubes

Procedure:

-

Resuspend the cell pellet in 50 µL of water.

-

Transfer the cell suspension to a glass tube containing 450 µL of methanol and a known amount of the internal standard (e.g., 100 pmol of 12:0 Lyso PC if measuring other lipids, or a different internal standard if quantifying 12:0 Lyso PC).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at room temperature.

-

Carefully collect the supernatant into a new glass tube.

-

Evaporate the solvent under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

Cell Viability Assay (MTT Assay)

This is a general protocol for assessing the effect of 12:0 Lyso PC on cell viability.[16][17]

Materials:

-

Target cells (e.g., HUVECs, macrophages)

-

96-well cell culture plates

-

Complete cell culture medium

-

12:0 Lyso PC stock solution (dissolved in a suitable vehicle, e.g., ethanol (B145695) or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

-

Prepare serial dilutions of 12:0 Lyso PC in complete cell culture medium. Include a vehicle control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of 12:0 Lyso PC.

-

Incubate the cells for the desired time period (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is a standard method to quantify apoptosis induced by 12:0 Lyso PC.[8][10]

Materials:

-

Target cells

-

6-well cell culture plates

-

12:0 Lyso PC stock solution

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of 12:0 Lyso PC for the desired duration.

-

Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

12:0 Lyso PC is a multifaceted bioactive lipid with roles in key cellular processes. While it shares some general properties with other LPC species, such as the potential to modulate inflammation and cell viability, it also exhibits distinct characteristics, exemplified by its inability to induce calcium mobilization in certain endothelial cells. Its activity as a ligand for GPCRs, particularly GPR119, highlights its importance in metabolic regulation. Further research is warranted to fully elucidate the specific dose-dependent effects of 12:0 Lyso PC on various cell types and to unravel the intricacies of its signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to investigate the diverse biological functions of this intriguing lysophospholipid.

References

- 1. The bioactive phospholipid, lysophosphatidylcholine, induces cellular effects via G-protein-dependent activation of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Human Metabolome Database: Showing metabocard for LysoPC(22:0/0:0) (HMDB0010398) [hmdb.ca]

- 8. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi-res.com [mdpi-res.com]

- 12. scispace.com [scispace.com]

- 13. jacvam.go.jp [jacvam.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. 2024.sci-hub.st [2024.sci-hub.st]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

L-alpha-Lysophosphatidylcholine, Lauroyl: A Technical Guide for Researchers

An In-depth Examination of its Properties, Biological Roles, and Experimental Applications

Abstract

L-alpha-Lysophosphatidylcholine, lauroyl (1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine), a species of lysophosphatidylcholine (B164491) (LPC), is a bioactive lipid molecule with significant implications in cellular signaling, membrane dynamics, and various pathological and physiological processes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity, physicochemical properties, and its role in biological systems. Detailed experimental protocols and a summary of its involvement in cellular signaling pathways are presented to facilitate its application in research and therapeutic development.

Chemical Identity and Properties

This compound, is a glycerophospholipid characterized by a glycerol (B35011) backbone, a choline (B1196258) headgroup, and a single lauroyl (C12:0) acyl chain at the sn-1 position. The absence of an acyl chain at the sn-2 position is a defining feature of lysophospholipids.

Synonyms and CAS Number

A comprehensive list of synonyms and the Chemical Abstracts Service (CAS) number for this compound are provided in the table below for clear identification and literature searching.

| Identifier Type | Identifier | Citation |

| CAS Number | 20559-18-6 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] |

| Primary Synonym | 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] |

| Other Synonyms | 1-Dodecanoyllysolecithin | [2][7] |

| 12:0 Lyso PC | [3][4][5][6][7][8][9][10][11][12][13][14][15] | |

| L-α-Lysophosphatidylcholine, lauroyl | [3][5][6] | |

| 1-Lauroyl-L-α-phosphorylcholine | [7] | |

| 1-Dodecanoyl-sn-glycero-3-phosphocholine | [5][7][12] | |

| PC(12:0/0:0) | [1][15] | |

| LysoFos Choline 12 | [6] | |

| C12-Lysophosphatidylcholine | [7] |

Physicochemical Data

The key physicochemical properties of this compound are summarized in the following table. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Citation |

| Molecular Formula | C₂₀H₄₂NO₇P | [1][2][5][6][9] |

| Molecular Weight | 439.52 g/mol | [1][2][5][6] |

| Appearance | White to off-white solid/powder | [3][4] |

| Purity | >98% to >99% | [1][5][9][15] |

| Critical Micelle Concentration (CMC) in H₂O | ~0.32 mM | [5] |

| Storage Temperature | -20°C | [3][4][6] |

Biological Activity and Signaling Pathways

Lysophosphatidylcholines, including the lauroyl species, are not merely metabolic intermediates but are now recognized as important signaling molecules. They are produced from phosphatidylcholine by the action of phospholipase A2.[16] LPCs can exert a wide range of biological effects by activating specific G protein-coupled receptors (GPCRs), such as G2A and GPR4, and influencing various downstream secondary messenger pathways.[17]

The interaction of LPC with its receptors can trigger signaling cascades involving Rho-associated kinase (ROCK), diacylglycerol (DAG), inositol (B14025) 1,4,5-trisphosphate (IP3), mitogen-activated protein kinase (MAPK), and changes in intracellular Ca²⁺ levels.[17] These pathways regulate fundamental cellular processes including proliferation, migration, survival, and cytoskeletal remodeling.[17]

Specifically, LPC has been shown to induce neuronal differentiation through the activation of the Ras/Raf/MEK/ERK signaling pathway.[18] This highlights its potential role in neurobiology and the development of therapeutics for neurodegenerative conditions.

Experimental Protocols

This compound is utilized in a variety of experimental settings. Below are detailed methodologies for its application in cell treatment, lipid uptake assays, and liposome (B1194612) preparation.

Cell Treatment for Studying Effects on Lipid Order

This protocol describes the treatment of cells with 12:0 Lyso PC to investigate its effects on cell membrane lipid order.

Materials:

-

1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (12:0 Lyso PC)

-

Cell line of interest (e.g., A-549 cells)

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

C-Laurdan for spectral imaging

Procedure:

-

Culture cells to the desired confluency in a suitable culture vessel.

-

Prepare a stock solution of 12:0 Lyso PC in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then dilute to the final working concentration (e.g., 5 mM) in cell culture medium.

-

Wash the cells with PBS.

-

Expose the cells to the 12:0 Lyso PC-containing medium for the desired duration (e.g., 10 minutes) at 37°C.[19]

-

For concurrent measurement, add C-Laurdan during the exposure period.

-

For post-treatment analysis, wash the cells with PBS to remove the 12:0 Lyso PC.

-

Label the cells with C-Laurdan for spectral imaging to assess changes in cell membrane lipid order.[19]

NBD-Labeled Lipid Uptake Assay

This protocol outlines a method to measure the cellular uptake of lipids using NBD-labeled 12:0 Lyso PC.[20]

Materials:

-

NBD-labeled 12:0 Lyso PC (12:0 lyso NBD PC)

-

Cell line of interest

-

Hanks' Balanced Salt Solution (HBSS)

-

Fatty acid-free bovine serum albumin (BSA)

-

Sodium dithionite (B78146)

-

Tris buffer (0.1 M, pH 10)

-

Flow cytometer

Procedure:

-

Harvest cells at approximately 70% confluency.

-

Wash the cells with PBS and then resuspend them in HBSS.

-

Equilibrate the cell suspension (e.g., 1 x 10⁶ cells in 500 µl) at 37°C for 15 minutes.

-

Add an equal volume of 2 µM NBD-labeled 12:0 Lyso PC to the cell suspension and incubate at 37°C for the desired time points.

-

At each time point, collect an aliquot of the cell suspension and mix with an equal volume of ice-cold HBSS containing 5% fatty acid-free BSA to stop the uptake.

-

To quench the fluorescence of non-internalized NBD-phospholipids, add sodium dithionite (10 mM final concentration) in Tris buffer and incubate for 15 minutes prior to analysis.

-

Analyze the cell samples by flow cytometry to measure the mean fluorescence intensity per cell, which corresponds to the amount of lipid uptake.

Preparation of Liposomes Containing Lauroyl Lysophosphatidylcholine

This protocol provides a general method for preparing liposomes, which can be adapted to include 1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine as a component to modify membrane properties.

Materials:

-

Primary phospholipid(s) (e.g., dipalmitoylphosphatidylcholine - DPPC)

-

1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (12:0 Lyso PC)

-

Chloroform (B151607) or a chloroform:methanol mixture

-

Hydration buffer (e.g., PBS, Tris buffer)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., DPPC and 12:0 Lyso PC at a specific molar ratio) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[21]

-

Remove the organic solvent using a rotary evaporator or a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the wall of the flask.[21]

-

Ensure all solvent is removed by placing the flask under a high vacuum for at least 1-2 hours.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer and agitating the flask. The temperature of the buffer should be above the phase transition temperature of the primary lipid.[21] This process forms multilamellar vesicles (MLVs).

-

-

Sizing (Optional):

-

To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.[21]

-

References

- 1. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12:0 Lyso PC powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 3. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.anatrace.com [cdn.anatrace.com]

- 6. Lysophosphatidylcholine Acyltransferase 3 Knockdown-mediated Liver Lysophosphatidylcholine Accumulation Promotes Very Low Density Lipoprotein Production by Enhancing Microsomal Triglyceride Transfer Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Effects of lysophosphatidylcholines on phosphatidylcholine and phosphatidylcholine/cholesterol liposome systems as revealed by 31P-NMR, electron microscopy and permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. avantiresearch.com [avantiresearch.com]

- 10. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. apexbt.com [apexbt.com]

- 15. labmix24.com [labmix24.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. US5077057A - Preparation of liposome and lipid complex compositions - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. caymanchem.com [caymanchem.com]

The Inflammatory Nexus: A Technical Guide to the Role of Lauroyl Lysophosphatidylcholine in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl Lysophosphatidylcholine (B164491) (LLPC), a specific mono-acyl-glycerophosphocholine, is an emerging bioactive lipid mediator implicated in the complex orchestration of inflammatory responses. As a member of the lysophosphatidylcholine (LPC) family, LLPC's biological activities are intrinsically linked to its unique 12-carbon lauroyl acyl chain, which dictates its physicochemical properties and interactions with cellular targets. This technical guide provides an in-depth exploration of the current understanding of LLPC's role in inflammatory pathways, consolidating key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling cascades it modulates. While much of the existing literature refers to LPCs more broadly, this guide will focus on lauroyl-specific data where available and contextualize it within the broader understanding of LPC pharmacology, highlighting the critical influence of acyl chain composition on inflammatory outcomes.

Introduction: The Dual-Faced Role of Lysophosphatidylcholines in Inflammation

Lysophosphatidylcholines (LPCs) are produced by the enzymatic hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) and are a major component of oxidized low-density lipoprotein (oxLDL).[1][2] For years, LPCs have been recognized as key players in the pathogenesis of chronic inflammatory diseases such as atherosclerosis.[1][2] However, emerging evidence reveals a more nuanced, dual role for these lipids, with some species demonstrating pro-inflammatory actions while others exhibit anti-inflammatory or regulatory functions.[3] The specific biological effect of an LPC molecule is largely determined by the length and saturation of its fatty acid chain. Lauroyl lysophosphatidylcholine (LPC 12:0), with its saturated 12-carbon acyl chain, is a subject of growing interest for its distinct signaling properties.

This guide will dissect the known inflammatory pathways modulated by LLPC and other relevant LPC species, with a focus on receptor-mediated signaling, inflammasome activation, and cytokine production.

Key Inflammatory Signaling Pathways Modulated by Lauroyl Lysophosphatidylcholine

LLPC and other LPCs exert their influence on inflammatory cells primarily through interactions with specific cell surface receptors and by modulating intracellular signaling platforms.

G Protein-Coupled Receptor (GPCR) Signaling

Several G protein-coupled receptors have been identified as targets for LPCs, including G2A (GPR132), GPR4, and others.[4] These receptors are crucial transducers of extracellular LPC signals into intracellular responses.

-

G2A (GPR132): The G2A receptor is a key mediator of LPC-induced cellular responses, including chemotaxis of immune cells.[1] Upon binding, LPC can trigger G2A-dependent signaling cascades that lead to the activation of downstream effectors like extracellular signal-regulated kinase (ERK).[5] Interestingly, some studies suggest that LPC may act as an antagonist to the proton-sensing activity of G2A.[6]

-

Toll-Like Receptor (TLR) Signaling: LPCs have been shown to activate both TLR4 and TLR2/1 signaling pathways, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines like IL-8.[7][8] This suggests that LPCs can mimic certain pathogen-associated molecular patterns (PAMPs) to initiate an innate immune response.

Diagram: Lauroyl Lysophosphatidylcholine Signaling via Cell Surface Receptors

Caption: LLPC interaction with G2A and TLR4 receptors at the cell surface.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. Several studies have demonstrated that LPCs can act as a trigger for NLRP3 inflammasome activation.[2][9] This process is often dependent on potassium efflux and lysosomal damage.[2][9] The activation of the NLRP3 inflammasome by LPCs is a critical step in the development of foam cells in atherosclerotic plaques.[2][9]

Diagram: LPC-Mediated NLRP3 Inflammasome Activation

Caption: Simplified workflow of NLRP3 inflammasome activation by LPC.

Quantitative Data on the Effects of Lysophosphatidylcholines

The following tables summarize quantitative data from various studies on the effects of LPCs on inflammatory markers. It is important to note that the specific acyl chain of LPC is not always specified in the literature.

Table 1: Effect of LPC on Cytokine Production

| Cytokine | Cell Type | LPC Concentration | Effect | Reference |

| MIP-2 | Mouse Macrophages | 0.1-10 nM & µM | Increased release and mRNA expression | [10] |

| IFN-γ | Human PBMC | 0.1-50 µM | Induced secretion | [11] |

| TNF-α | Human PBMC | 1-25 µM | Induced secretion | [11] |

| IL-8 | Human Endothelial Cells | >50 µg/ml | Induced expression and secretion | [12] |

| IL-6 | Human Monocytes | 20 µM | Inhibited secretion | [13] |

| IL-1β, IL-6, TNF-α | Murine Sepsis Model | N/A | Pre-treatment with LPC prevented release | [14] |

Table 2: Effect of LPC on Adhesion Molecule Expression

| Adhesion Molecule | Cell Type | LPC Concentration | Effect | Reference |

| ICAM-1 | HUVECs | 50 µg/ml | Maximally induced after 1 hour | [15] |

| VCAM-1 | HUVECs | 50 µg/ml | Maximally induced after 1 hour | [15] |

| E-selectin | HUVECs | 50 µg/ml | Upregulated after 3 hours | [15] |

| ICAM-1 | HUVECs | Not specified | Upregulation via G2A-NF-κB pathway | [16] |

| VCAM-1 | HUVECs | Not specified | Upregulation via G2A-NF-κB pathway | [16] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of lauroyl lysophosphatidylcholine on inflammatory pathways.

Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Human Monocytic (THP-1), and Murine Macrophage (RAW264.7) cell lines are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

LPC Preparation and Treatment: Lauroyl lysophosphatidylcholine is typically dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.

Quantification of Cytokine Production

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody, incubating for 1-2 hours at room temperature.

-

Wash and add streptavidin-horseradish peroxidase (HRP) conjugate, incubating for 30 minutes at room temperature.

-

Wash and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

-

Analysis of Adhesion Molecule Expression

-

Flow Cytometry:

-

Harvest cells and wash with PBS containing 1% BSA.

-

Incubate the cells with fluorescently labeled antibodies specific for adhesion molecules (e.g., FITC-conjugated anti-ICAM-1) for 30-60 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in PBS and analyze using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of adhesion molecule expression.

-

NF-κB Activation Assay

-

Transcription Factor ELISA:

-

Nuclear extracts are prepared from LLPC-treated and control cells.

-

The extracts are incubated in a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.

-

A primary antibody specific for the p65 subunit of NF-κB is added to the wells.

-

An HRP-conjugated secondary antibody is then added.

-

After washing, a substrate solution is added, and the colorimetric change is measured to quantify NF-κB DNA binding activity.[17]

-

NLRP3 Inflammasome Activation Assay

-

IL-1β Secretion Measurement: As a primary readout for inflammasome activation, the concentration of mature IL-1β in the cell culture supernatant is measured by ELISA (as described in section 4.2).

-

Caspase-1 Activity Assay: Commercial kits are available to measure the activity of caspase-1 in cell lysates, which is a direct indicator of inflammasome activation.

-

ASC Speck Formation: Immunofluorescence microscopy can be used to visualize the formation of ASC specks, which are large protein aggregates formed upon inflammasome activation.

Quantification of Lauroyl Lysophosphatidylcholine

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Lipids are extracted from plasma or cell lysates using a solvent system (e.g., chloroform/methanol).

-

The lipid extract is then injected into an LC system for separation of different lipid species.

-

The separated lipids are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer to specifically detect and quantify lauroyl lysophosphatidylcholine based on its mass-to-charge ratio.[4][18]

-

Diagram: Experimental Workflow for Studying LLPC Effects

Caption: General workflow for investigating the inflammatory effects of LLPC.

Conclusion and Future Directions

Lauroyl lysophosphatidylcholine is a bioactive lipid with significant, though complex, roles in the regulation of inflammatory pathways. Its ability to engage with GPCRs and TLRs, and to trigger NLRP3 inflammasome activation, positions it as a critical modulator of both innate and adaptive immune responses. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the specific contributions of LLPC to inflammatory diseases.

A key area for future research is the precise elucidation of how the lauroyl acyl chain dictates the specific inflammatory signature of LLPC compared to other LPC species. Further investigation into the therapeutic potential of targeting LLPC signaling pathways could open new avenues for the treatment of chronic inflammatory conditions. The continued development of sophisticated analytical techniques, such as lipidomics, will be instrumental in unraveling the full spectrum of LLPC's biological functions.

References

- 1. T cell chemotaxis to lysophosphatidylcholine through the G2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]

- 8. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells [frontiersin.org]

- 10. Nanomolar concentrations of lysophosphatidylcholine recruit monocytes and induce pro-inflammatory cytokine production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of liver X receptor attenuates lysophosphatidylcholine-induced IL-8 expression in endothelial cells via the NF-κB pathway and SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. [Effect of lysophosphatidylcholine on endothelial cell surface expression of adhesion molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Lysophosphatidylcholines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs), also known as lysolecithins, have journeyed from being considered simple metabolic intermediates to being recognized as critical bioactive signaling molecules. This technical guide provides an in-depth exploration of the discovery, history, and evolving understanding of LPCs, tailored for researchers, scientists, and professionals in drug development. We will delve into the historical milestones, the intricate signaling pathways they modulate, and the experimental methodologies that have been pivotal in unraveling their functions.

A Historical Perspective: From Lecithin (B1663433) to a Signaling Revolution

The story of lysophosphatidylcholine (B164491) is intrinsically linked to the discovery of its parent molecule, phosphatidylcholine (PC), or lecithin. In 1845 , the French chemist and pharmacist Théodore Gobley first isolated lecithin from egg yolk[1][2]. He went on to establish its complete chemical formula in 1874 and demonstrated its presence in a variety of biological materials, including venous blood, human lungs, and brain tissue[3].

The "lyso" derivative of lecithin emerged from the study of enzymatic hydrolysis of phospholipids. The discovery and characterization of phospholipase A2 (PLA2) , an enzyme that specifically hydrolyzes the fatty acid at the sn-2 position of glycerophospholipids, was a crucial step[4]. It was recognized that the action of PLA2 on phosphatidylcholine yielded a molecule with a single fatty acid chain, which was termed lysophosphatidylcholine[5]. For a significant period, LPC was viewed primarily as a transient intermediate in the "Lands cycle," a metabolic pathway responsible for the remodeling of fatty acid chains in phospholipids.

The paradigm shift in the perception of LPCs began in the latter half of the 20th century, as evidence accumulated for their direct biological activities. Initially noted for their ability to lyse red blood cells, researchers began to uncover more subtle and complex roles. It is now understood that LPCs are not merely metabolic byproducts but are potent signaling molecules involved in a plethora of physiological and pathological processes, including inflammation, atherosclerosis, and immune regulation[5][6].

Quantitative Insights: LPC Levels in Health and Disease

The concentration of LPCs in biological fluids is tightly regulated, and alterations in their levels are associated with various pathological conditions. The following table summarizes representative concentrations of total LPCs in human plasma in healthy individuals and in different disease states.

| Condition | LPC Concentration (µM) | Reference |

| Healthy Individuals | 125 - 300 | [7][8] |

| Cardiovascular Diseases | Increased | [7] |

| Diabetes | Increased | [7] |

| Ovarian Cancer | Increased | [7] |

| Renal Failure | Increased | [7] |

| Alzheimer's Disease | Decreased | [7] |

| Cancer with Weight Loss | Decreased | [9] |

The Signaling Nexus: LPC Receptor-Mediated Pathways

The biological effects of LPCs are primarily mediated through their interaction with specific cell surface receptors. The two major receptor families implicated in LPC signaling are G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).

G Protein-Coupled Receptor G2A Signaling

The orphan G protein-coupled receptor G2A was identified as a high-affinity receptor for LPC, a discovery that provided a molecular basis for many of its observed biological effects[10]. The interaction of LPC with G2A initiates a cascade of intracellular events.

Upon binding of LPC, the G2A receptor can couple to multiple G protein subtypes, including Gαq, Gαs, and Gα13, leading to the activation of diverse downstream effector pathways[11]. Activation of Gαq stimulates phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger intracellular calcium release and protein kinase C (PKC) activation. Gαs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). Gα13 activation engages Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of RhoA and subsequent cytoskeletal rearrangements. These pathways collectively contribute to various cellular responses, including migration, proliferation, and apoptosis[11].

Toll-Like Receptor (TLR) Signaling

LPCs have also been identified as ligands for Toll-like receptors 2 (TLR2) and 4 (TLR4), key components of the innate immune system. This interaction positions LPCs as important mediators of inflammation.

LPC can activate both TLR2, in a heterodimer with TLR1, and the TLR4/MD2 complex[12][13]. This activation initiates a MyD88-dependent signaling cascade. MyD88 recruits and activates interleukin-1 receptor-associated kinases (IRAKs), which in turn activate TRAF6. TRAF6 then activates the TAK1 complex, leading to the activation of two major downstream pathways: the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) pathway (p38 and JNK). The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus. Both NF-κB and activated MAPKs promote the transcription of a wide range of pro-inflammatory genes, including cytokines and chemokines[14].

Methodologies: Key Experimental Protocols

The advancement of our understanding of LPCs has been heavily reliant on the development of robust analytical and experimental techniques. This section provides an overview of key methodologies.

Extraction of Lysophosphatidylcholines from Plasma

Accurate quantification of LPCs requires efficient extraction from complex biological matrices. A common approach involves a modified Folch or Bligh-Dyer liquid-liquid extraction.

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add an appropriate internal standard (e.g., a deuterated LPC species) for quantification.

-

-

Protein Precipitation and Lipid Extraction:

-

Add 750 µL of a cold 2:1 (v/v) mixture of chloroform:methanol (B129727) to the plasma sample.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 200 µL of water to induce phase separation.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Collection of the Lipid-Containing Phase:

-

Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

-

Carefully aspirate and discard the upper aqueous layer and the protein disk.

-

Transfer the lower organic phase to a clean tube.

-

-

Drying and Reconstitution:

-

Evaporate the solvent from the organic phase under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for analysis.

-

Measurement of Phospholipase A2 (PLA2) Activity

Assaying the activity of PLA2 is crucial for understanding the dynamics of LPC production. Several methods are available, with the choice depending on the specific research question and available resources.

This assay is based on the detection of free fatty acids released by PLA2 activity using a pH indicator.

-

Reagent Preparation:

-

Assay Buffer: Prepare a weakly buffered solution (e.g., 5 mM Tris-HCl, pH 7.5) containing CaCl2 (e.g., 10 mM) and a pH indicator such as phenol (B47542) red.

-

Substrate: Prepare a suspension of phosphatidylcholine vesicles in the assay buffer.

-

Enzyme Solution: Prepare a solution of the PLA2 enzyme of interest in a suitable buffer.

-

-

Assay Procedure:

-

In a microplate well, add the assay buffer and the phosphatidylcholine substrate.

-

Initiate the reaction by adding the PLA2 enzyme solution.

-

Monitor the change in absorbance of the phenol red over time at a specific wavelength (e.g., 560 nm). The hydrolysis of the fatty acid will cause a decrease in pH, leading to a color change of the indicator.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance over the linear portion of the reaction curve.

-

Relate the rate of absorbance change to the rate of fatty acid production using a standard curve generated with known amounts of a fatty acid.

-

Conclusion

The journey of lysophosphatidylcholines from their discovery as byproducts of lecithin metabolism to their current status as multifaceted signaling molecules highlights a dynamic area of lipid research. Their involvement in critical physiological and pathological processes, mediated through specific receptors like G2A and TLRs, has opened new avenues for therapeutic intervention in a range of diseases, including cardiovascular disorders, inflammatory conditions, and cancer. The continued refinement of analytical and experimental methodologies will undoubtedly lead to a deeper understanding of the intricate roles of LPCs and pave the way for the development of novel diagnostic and therapeutic strategies targeting their signaling pathways.

References

- 1. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]

- 3. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 5. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 6. agilent.com [agilent.com]

- 7. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Lysophosphatidylcholine as a ligand for the immunoregulatory receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Understanding the enzymatic synthesis of L-alpha-lysophosphatidylcholine, lauroyl.

An In-depth Technical Guide to the Enzymatic Synthesis of L-alpha-lysophosphatidylcholine, lauroyl

Introduction

L-alpha-lysophosphatidylcholine (LPC), a class of lysophospholipids, is a key signaling molecule and a metabolic intermediate derived from phosphatidylcholine (PC).[1][2] These amphiphilic molecules consist of a glycerol (B35011) backbone, a single acyl chain, a phosphate (B84403) group, and a choline (B1196258) headgroup. The specific fatty acid attached determines the molecule's precise identity and biological function; this guide focuses on this compound, which incorporates a C12:0 saturated fatty acid (lauric acid).

LPCs are involved in numerous physiological and pathological processes, including inflammation, immune regulation, and atherosclerosis.[3][4] They are generated primarily through the action of phospholipase A2 (PLA2), which hydrolyzes the fatty acid from the sn-2 position of PC.[1][2] In addition to their biological roles, LPCs are valuable as emulsifiers in the food and pharmaceutical industries and as precursors for the synthesis of structured phospholipids.[5]

The synthesis of specific LPCs like the lauroyl variant is challenging due to the potential for acyl migration, which can lead to a mixture of isomers.[6] Enzymatic synthesis offers a powerful alternative to purely chemical routes, providing high regioselectivity under mild reaction conditions.[5] This guide provides a detailed overview of the core enzymatic strategies, experimental protocols, and quantitative data relevant to the synthesis of this compound for researchers, scientists, and professionals in drug development.

Core Enzymatic Synthesis Strategies

The enzymatic production of L-alpha-lysophosphatidylcholine can be achieved through three primary routes: hydrolysis of phosphatidylcholine, acylation of glycerophosphocholine, and alcoholysis of phosphatidylcholine.

-

Hydrolysis of Phosphatidylcholine (PC) : This pathway mimics the natural formation of LPC in biological systems. It involves the selective deacylation of a diacyl-PC molecule. Phospholipase A2 (PLA2) is the enzyme of choice for this method as it specifically hydrolyzes the ester bond at the sn-2 position of the glycerol backbone, yielding a 1-acyl-LPC.[5][7] To produce 1-lauroyl-LPC, the starting material must be a phosphatidylcholine with a lauroyl group at the sn-1 position. Conversely, 1,3-regioselective lipases can be used to cleave the acyl chain at the sn-1 position to produce 2-acyl-LPC.[5]

-

Acylation of sn-glycero-3-phosphorylcholine (GPC) : This is a highly effective synthetic approach that involves the direct esterification of GPC with a free fatty acid, in this case, lauric acid.[5][8] GPC is readily available from the hydrolysis of natural lecithins.[3] This reaction is typically catalyzed by lipases in a solvent-free or low-aqueous environment to favor synthesis over hydrolysis.[5][9] Immobilized lipases are often preferred for their stability and reusability. This method allows for the direct incorporation of a desired fatty acid, making it ideal for producing specific LPCs.

-

Alcoholysis of Phosphatidylcholine (PC) : In this transesterification reaction, a diacyl-PC is reacted with an alcohol, such as ethanol, in the presence of a lipase (B570770).[5][10] The reaction yields one molecule of LPC and one molecule of a fatty acid ethyl ester (FAEE). This method is an effective way to produce LPCs, with some studies reporting high conversion rates in both n-hexane and solvent-free systems.[10]

Caption: Key enzymatic pathways for synthesizing L-alpha-lysophosphatidylcholine (LPC).

Quantitative Data on Enzymatic Synthesis

The efficiency of LPC synthesis is highly dependent on the choice of enzyme and the specific reaction conditions. Lipases are generally more effective than phospholipases for the direct esterification of GPC.[11]

Table 1: Comparison of Enzymes for LPC Synthesis via GPC Esterification

| Enzyme | Source Organism | Type | Yield of LPC (mol%) | Reference |

|---|---|---|---|---|

| Novozym 435 | Candida antarctica | Immobilized Lipase | ~40-70% | [11] |

| Lipozyme TL IM | Thermomyces lanuginosus | Immobilized Lipase | High | [9] |

| Lipozyme RM IM | Rhizomucor miehei | Immobilized Lipase | ~25% | [11] |

| Immobilized MAS1 | Marine Streptomyces sp. | Immobilized Lipase | ~91% | [8] |

| Phospholipase A1 | T. lanuginosus/F. oxysporum | Phospholipase | <10% | [11] |

| Phospholipase A2 | Porcine pancreas | Phospholipase | <5% |[11] |

Table 2: Optimized Reaction Conditions for Lipase-Catalyzed GPC Acylation

| Parameter | Optimal Value | Notes | References |

|---|---|---|---|

| Temperature | 40 - 55 °C | Higher temperatures can lead to enzyme denaturation or unwanted byproducts. | [8][9][11] |

| Substrate Molar Ratio (GPC:Fatty Acid) | 1:20 - 1:50 | A high excess of fatty acid is required to drive the reaction equilibrium towards synthesis. | [8][9][11] |

| Enzyme Loading | 10 - 15% (w/w of substrates) or 300 U/g | Varies significantly based on enzyme activity and immobilization support. | [8][9][11] |

| Reaction Time | 24 - 48 hours | Reaction monitoring is crucial to determine the point of maximum yield before degradation occurs. | [8][11] |

| System Conditions | Solvent-free, under vacuum (e.g., 1 mm Hg) | Vacuum is critical for removing water, a byproduct of esterification, which inhibits the reaction. | [8][11] |

| Maximal Yield | 70 - 93% | Highly dependent on the combination of all parameters. |[8][11] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, via the lipase-catalyzed esterification of GPC, which is a robust and high-yielding method.

Protocol: Lipase-Catalyzed Esterification of GPC with Lauric Acid

1. Materials and Reagents:

-

sn-glycero-3-phosphorylcholine (GPC)

-

Lauric acid (≥98% purity)

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica or Lipozyme TL IM from Thermomyces lanuginosus)

-

Chloroform, Methanol, Heptane (B126788) (HPLC grade)

-

Reaction vessel (e.g., 50 mL round-bottom flask)

-

Vacuum pump and vacuum gauge

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Analytical equipment: Thin Layer Chromatography (TLC) plates (silica gel), High-Performance Liquid Chromatography (HPLC) system, Gas Chromatography (GC) for fatty acid analysis.

2. Experimental Workflow:

Caption: Step-by-step workflow for LPC synthesis via GPC acylation.

3. Detailed Procedure:

-

Substrate Preparation : In a clean, dry round-bottom flask, combine GPC and lauric acid at the desired molar ratio (e.g., 1:20).

-

Enzyme Addition : Add the immobilized lipase, typically 10-15% of the total substrate weight.[9]

-

Reaction Setup : Attach the flask to a magnetic stirrer with a heating mantle. Connect the flask to a vacuum line equipped with a cold trap and a vacuum gauge.

-

Reaction Execution : Begin stirring and heat the mixture to the optimal temperature (e.g., 45°C).[9] Gradually apply vacuum until the target pressure (e.g., 1 mm Hg) is reached.[11] Maintain these conditions for 24-48 hours. Monitor the reaction progress by taking small aliquots over time for TLC or HPLC analysis.

-

Termination and Enzyme Removal : Once the reaction reaches the desired conversion, cool the flask to room temperature. Add a solvent mixture like chloroform:methanol (2:1, v/v) to dissolve the product and unreacted substrates. Filter the solution to recover the immobilized lipase for potential reuse.

-

Purification : Transfer the filtrate to a new flask and remove the solvent using a rotary evaporator. The resulting crude product will contain LPC, unreacted lauric acid, and potentially some diacyl-PC. The excess lauric acid can be removed by washing with a non-polar solvent like heptane in which LPC is poorly soluble, or by using silica (B1680970) gel column chromatography.

-

Analysis and Characterization :

-

TLC : Spot the product on a silica plate and develop using a mobile phase such as chloroform:methanol:water (65:25:4, v/v/v). Visualize spots using iodine vapor or a phosphate-specific stain.

-

HPLC : Quantify the LPC yield using an HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

-

GC : To confirm the incorporation of the lauroyl group, the LPC can be transesterified to fatty acid methyl esters (FAMEs) and analyzed by GC.

-

LPC Signaling Pathways

LPC is not merely a structural lipid but also a potent signaling molecule that can activate various cellular responses, often implicated in inflammation and vascular diseases.[1][12] It primarily signals through G protein-coupled receptors (GPCRs) and can also activate other pathways involving protein tyrosine kinases (PTKs).[1][12] The activation of these pathways often leads to the stimulation of Protein Kinase C (PKC) and the Mitogen-Activated Protein (MAP) kinase cascade, culminating in changes in gene expression and cellular function.[12][13]

Caption: LPC activates PKC and MAP kinase via receptor-mediated pathways.[12]

Conclusion

The enzymatic synthesis of this compound, offers a highly specific and efficient method for producing this valuable molecule. The acylation of GPC using immobilized lipases stands out as a particularly robust strategy, capable of achieving high yields under optimized, solvent-free conditions.[8] This approach avoids the harsh chemicals and potential for acyl migration associated with traditional chemical synthesis.[6] A thorough understanding of the reaction kinetics, optimal parameters, and downstream purification is essential for maximizing yield and purity. The continued development of novel, highly active lipases and process optimization will further enhance the industrial viability of producing specific LPCs for applications in drug delivery, functional foods, and biomedical research.[5][8]

References

- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Lipase-catalyzed production of lysophospholipids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 6. Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enzymatic synthesis of lysophosphatidylcholine with n-3 polyunsaturated fatty acid from sn-glycero-3-phosphatidylcholine in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. pnas.org [pnas.org]

L-alpha-lysophosphatidylcholine, Lauroyl (LPC 12:0): A Bioactive Lipid in Cellular Signaling and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-alpha-lysophosphatidylcholine, lauroyl (LPC 12:0), a species of lysophosphatidylcholine (B164491) (LPC), is a bioactive lipid molecule that has garnered significant attention for its diverse roles in cellular processes and its implications in various pathological conditions. As a component of oxidized low-density lipoprotein (oxLDL), it is implicated in the pathogenesis of atherosclerosis and other inflammatory diseases.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of LPC (12:0) as a bioactive lipid, with a focus on its signaling pathways, its role in health and disease, and the experimental methodologies used to study its functions.

Introduction to this compound (LPC 12:0)

LPC (12:0) is a glycerophospholipid characterized by a glycerol (B35011) backbone, a choline (B1196258) headgroup, and a single lauroyl (12:0) fatty acid chain at the sn-1 position.[5] LPCs are generated through the enzymatic hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) or by the action of lecithin-cholesterol acyltransferase (LCAT).[3][6][7][8] While present at low levels in biological membranes and plasma under physiological conditions, its concentration can significantly increase in inflammatory states.[3][9]

Chemical Structure:

-

IUPAC Name: 2-[(3-dodecanoyloxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium[5]

-

Molecular Formula: C20H43NO7P+[5]

-

Molecular Weight: 439.52 g/mol [10]

Bioactive Roles of LPC (12:0) and other LPCs

LPCs, including the lauroyl species, are not merely metabolic intermediates but active signaling molecules with pleiotropic effects on various cell types.

Inflammation and Immunity

LPCs are potent modulators of the inflammatory response. They can act as both pro-inflammatory and anti-inflammatory mediators depending on the context and concentration.[9]

-

Pro-inflammatory effects: LPCs are a major component of oxidized LDL and contribute to vascular inflammation in atherosclerosis.[1][4] They can induce the expression of adhesion molecules like ICAM-1 and VCAM-1 in endothelial cells, promoting leukocyte infiltration.[9][11] LPCs can also stimulate the release of pro-inflammatory cytokines such as TNF-α and IFN-γ from immune cells.[1] Some studies suggest that LPCs can directly activate Toll-like receptors (TLR4 and TLR2/1).[9]

-

Anti-inflammatory effects: Paradoxically, LPCs can also exhibit anti-inflammatory properties. For instance, they can inhibit TLR-mediated signaling in the presence of classical TLR ligands. Certain polyunsaturated LPC species have been shown to inhibit the formation of leukotrienes and cytokines.

Cancer

The role of LPCs in cancer is complex and appears to be context-dependent.

-

Decreased Levels in Cancer: Several studies have reported decreased plasma LPC levels in patients with various cancers, including lung, colorectal, and prostate cancer.[9][12][13] Lower LPC levels have been associated with weight loss, increased inflammation, and poorer prognosis in some cancer types.[9][12]

-

Pro-metastatic Effects: In contrast, some studies suggest that LPC and its metabolite, lysophosphatidic acid (LPA), can promote metastasis of certain cancer cells, such as rhabdomyosarcoma (RMS) cells, by enhancing their migration and adhesion.[14]

Immune Cell Modulation

LPCs can directly influence the function of various immune cells:

-

T-lymphocytes: LPCs can potentiate the activation of T-lymphocytes, enhance the secretion of IFN-γ, and increase the expression of chemokine receptors.[1][9]

-

Monocytes and Macrophages: LPCs can activate macrophages, increase their phagocytic activity, and polarize them towards a pro-inflammatory M1-like phenotype.[9] They are also chemoattractants for monocytes.[1]

-

Other Immune Cells: LPCs have been shown to modulate the activity of neutrophils, mast cells, and eosinophils.[9]

Signaling Pathways

The signaling mechanisms of LPCs are multifaceted and involve both receptor-dependent and receptor-independent pathways.

G Protein-Coupled Receptors (GPCRs)

Several GPCRs have been proposed as receptors for LPCs, although the specificity and direct agonism are still subjects of debate.

-

G2A (GPR132): G2A is a proton-sensing GPCR that has been implicated as a receptor for LPC.[15][16] However, some studies have failed to confirm direct agonistic activity of LPC on G2A, with some even suggesting it may act as an antagonist.[16][17][18] Despite this controversy, many biological functions of LPC, such as T cell and macrophage chemotaxis, appear to be G2A-dependent.[11][17]

-

GPR4: Similar to G2A, GPR4 is another proton-sensing GPCR that has been suggested to interact with LPC.[11][19]

-

Platelet-Activating Factor Receptor (PAFR): Some pro-inflammatory effects of LPC, such as the induction of TNF-α and IFN-γ secretion, have been shown to be dependent on the PAF receptor.[1]

Receptor-Independent Mechanisms

LPCs can also exert their effects through mechanisms that do not involve specific receptors. As amphiphilic molecules, they can intercalate into cell membranes, altering their physical properties and influencing the function of membrane-embedded proteins.[19]

Signaling Pathway of LPC-mediated Inflammation

Caption: Putative signaling pathways of LPC-mediated inflammation.

Quantitative Data

| Parameter | Value | Species/System | Reference |

| Critical Micelle Concentration (CMC) | ~0.32 mM | 12:0 Lyso PC in H2O | [20] |

| Plasma Concentration (Total LPC) | 8-12% of total plasma phospholipids | Human | [3] |

| Toxic Threshold Concentration | ~50 µM | Rhabdomyosarcoma cells | [14] |

| Detection Limit (ESI-MS/MS) | <1 µmol/L | Plasma samples | [21] |

| Within-run Imprecision (CV) for major species | 3% | ESI-MS/MS of plasma | [21] |

| Total Imprecision (CV) for major species | ~12% | ESI-MS/MS of plasma | [21] |

Experimental Protocols

Quantification of LPC (12:0) by Mass Spectrometry

High-throughput quantification of LPC species is typically achieved using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[21][22]